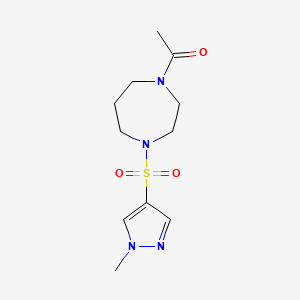

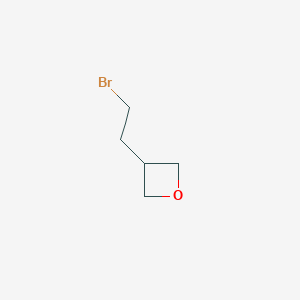

Tert-butyl N-(1-imino-4-methyl-1-oxothian-4-yl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives involves several steps, including acylation, nucleophilic substitution, and reduction, optimizing yields and confirming structures through techniques like MS and 1H NMR. For example, tert-butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate, an important intermediate, was synthesized from 4-fluoro-2methoxy-5nitroaniline with an optimized method yielding 81% over three steps (Zhao et al., 2017).

Molecular Structure Analysis

The molecular and solid-state structures of related carbamate derivatives have been elucidated using X-ray diffraction, NMR, and computational methods, revealing insights into their configuration and interactions at the molecular level. The study of methyl [2-(acridin-9-ylimino)-3-(tert-butylamino)-4-oxothiazolidin-5-ylidene]acetate, for instance, provides detailed structural information, showcasing the importance of computational chemistry in confirming molecular structures (Tomaščiková et al., 2008).

Chemical Reactions and Properties

tert-Butyl carbamate derivatives engage in a variety of chemical reactions, serving as key intermediates for the synthesis of amines through processes like the asymmetric synthesis involving tert-butanesulfinyl imines. These reactions highlight the derivatives' versatility and utility in producing enantioenriched amines and other valuable compounds with high specificity (Ellman et al., 2002).

Physical Properties Analysis

The physical properties of tert-butyl carbamate derivatives, such as melting points, solubility, and crystal structure, are crucial for understanding their behavior in various solvents and conditions, which directly impacts their application in synthetic processes. Detailed structural analysis helps in optimizing synthesis and storage conditions, although specific studies on these properties were not found in the current search.

Chemical Properties Analysis

Chemical properties, including reactivity, stability, and interaction with other compounds, define the scope of tert-butyl carbamate derivatives in organic synthesis. Their ability to undergo transformations, such as oxidation and cycloaddition reactions, opens pathways for creating complex molecular architectures. The radical oxidation of amides to imides or tert-butylperoxyamide acetals using tert-butylperoxyiodane exemplifies the chemical versatility of these compounds (Ochiai et al., 1999).

Applications De Recherche Scientifique

Radical Oxidation and Synthesis of Imides

Tert-butylperoxyiodane has been used for the radical oxidation of the methylene groups α to the nitrogen atom of amides (or carbamates), yielding imides or tert-butylperoxyamide acetals. This process involves the generation of carbon-centered radicals α to the nitrogen atom, showcasing the compound's utility in synthesizing complex organic structures (Ochiai, Kajishima, & Sueda, 1999).

Asymmetric Synthesis of Amines

N-tert-Butanesulfinyl aldimines and ketimines serve as versatile intermediates for the asymmetric synthesis of amines, demonstrating the broader applicability of tert-butyl carbamate derivatives in facilitating nucleophilic additions and enabling the synthesis of a wide range of highly enantioenriched amines (Ellman, Owens, & Tang, 2002).

Material Science and Sensory Materials

Benzothiazole modified carbazole derivatives, including those with tert-butyl groups, have been developed for the formation of strong blue emissive nanofibers. These materials exhibit potential as fluorescent sensory materials for detecting volatile acid vapors, highlighting the role of tert-butyl carbamate derivatives in the development of novel chemosensors (Jiabao Sun et al., 2015).

Hydrogen Bond Interplay in Crystal Structures

Research on carbamate derivatives with multiple molecules in their asymmetric units has revealed the importance of strong and weak hydrogen bonds in assembling molecules into three-dimensional architectures. This study underscores the significance of tert-butyl carbamate derivatives in understanding molecular interactions and designing new materials (Das et al., 2016).

Synthesis of Biologically Active Compounds

Tert-Butyl carbamate derivatives are key intermediates in the synthesis of biologically active compounds, such as omisertinib (AZD9291), demonstrating the compound's utility in pharmaceutical chemistry. A rapid synthetic method for these intermediates has been established, facilitating the development of novel therapeutic agents (Zhao et al., 2017).

Propriétés

IUPAC Name |

tert-butyl N-(1-imino-4-methyl-1-oxothian-4-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3S/c1-10(2,3)16-9(14)13-11(4)5-7-17(12,15)8-6-11/h12H,5-8H2,1-4H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQALOXXZQBNCIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCS(=N)(=O)CC1)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl N-(1-imino-4-methyl-1-oxothian-4-yl)carbamate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-Cyanocyclohexyl)-2-[methyl(2-pyrimidin-2-ylethyl)amino]acetamide](/img/structure/B2496480.png)

![3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-methoxyethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2496482.png)

![3-Methyl-6-piperidin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine;dihydrochloride](/img/structure/B2496483.png)

![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone](/img/structure/B2496485.png)

![N-[1-[2-(3-Methoxyphenyl)acetyl]-2,3-dihydroindol-6-yl]prop-2-enamide](/img/structure/B2496487.png)

![N-(2-furylmethyl)-4-{[2-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}thio)-4-oxoquinazolin-3(4H)-yl]methyl}cyclohexanecarboxamide](/img/structure/B2496488.png)

![3-[[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2496490.png)

![5-[(4,4-Difluorocyclohexyl)oxy]-3-methyl-1,2,4-thiadiazole](/img/structure/B2496491.png)

![[5-(Acetyloxymethyl)-1-(4-amino-1,2,5-oxadiazol-3-yl)triazol-4-yl]methyl acetate](/img/structure/B2496492.png)

![Tert-butyl N-[(3-amino-2,2-dimethylcyclobutyl)methyl]carbamate](/img/structure/B2496496.png)